3α,7α-Dihydroxycoprostanic Acid-d3

Catalog No.
S1798694
CAS No.
338976-76-4
M.F
C₂₇H₄₃D₃O₄
M. Wt
437.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3α,7α-Dihydroxycoprostanic Acid-d3

CAS Number

338976-76-4

Product Name

3α,7α-Dihydroxycoprostanic Acid-d3

Molecular Formula

C₂₇H₄₃D₃O₄

Molecular Weight

437.67

Synonyms

(3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestanoic Acid-d3; 3α,7α-Hydroxy-5β-cholestan-26-oic Acid-d3; (3α,5β,7α)-3,7-Dihydroxy-cholestan-26-oic-27,27,27-d3 Acid;

3α,7α-Dihydroxycoprostanic Acid-d3 is a labelled analogue of 3α,7α-Dihydroxycoprostanic Acid, a precursor of Cholic Acid, it undergoes side chain oxidation during the synthesis of bile acids. It was found that Zellweger’s syndrome patients have abnormal mitochondrial structure, the organelle that is responsible for the side chain oxidation, and as a consequence, excess amounts of 3α,7α-Dihydroxycoprostanic Acid.

3α,7α-Dihydroxycoprostanic Acid-d3 (DHCA-d3, CAS: 338976-76-4) is a stable-isotope-labeled C27 bile acid intermediate. In human metabolism, unlabeled DHCA is a critical precursor to chenodeoxycholic acid, requiring peroxisomal β-oxidation for chain shortening. The d3-labeled variant is engineered exclusively as an internal standard (IS) for mass spectrometry (LC-MS/MS and GC-MS) [1]. Its primary procurement value lies in clinical diagnostics and metabolomics, where it enables the absolute quantification of endogenous DHCA in complex biological matrices such as serum, plasma, and dried blood spots [2]. By providing an exact structural and physicochemical match to the target analyte, DHCA-d3 ensures high-fidelity recovery tracking and matrix effect correction during the diagnosis and monitoring of peroxisomal biogenesis disorders and bile acid synthesis defects.

Research Fit

Isotope dilution internal standard For quantitative LC-MS, GC-MS, and NMR workflows targeting endogenous C27 bile acids
Terminal 27,27,27-d3 label Designed for metabolic stability during side-chain oxidation studies and sample preparation
Bile acid biosynthesis research Precursor to chenodeoxycholic acid; supports flux analysis in hepatocyte and microsome models
CoA-supported procurement Supplied with documentation to support method validation and bioanalytical research needs

Substituting DHCA-d3 with generic deuterated C24 bile acids (such as Cholic Acid-d4 or Chenodeoxycholic Acid-d4) severely compromises assay accuracy. C27 cholestanoic acids like DHCA possess a longer, more hydrophobic side chain than mature C24 bile acids, resulting in significantly later retention times in reversed-phase liquid chromatography [1]. Because matrix-induced ion suppression in electrospray ionization (ESI) is highly time-dependent, an early-eluting C24 internal standard cannot accurately correct for the matrix effects experienced by the later-eluting C27 analyte. Furthermore, unlabeled DHCA cannot be used for quantification due to the high endogenous baseline in pathological samples. Only a co-eluting, isotopically labeled exact homolog like DHCA-d3 guarantees identical extraction recovery and ionization efficiency, which is mandatory for validated clinical mass spectrometry workflows.

Substitution Risk

Risk 1
This product (d3 ISTD) Deuterated at terminal methyl; mass-shifted from endogenous analyte for isotope dilution
Unlabeled analog Co-elutes with and is indistinguishable from endogenous 3α,7α-dihydroxycoprostanic acid; present in biological matrices at measurable levels, invalid as calibrant
Risk 2
This product (d3 ISTD) Three deuteriums at terminal 27-methyl; predicted minimal reversed-phase LC retention shift from unlabeled analyte
d5 isotopologue Multi-site deuteration including α-positions may increase chromatographic deuterium isotope effect and back-exchange risk; co-elution fidelity may differ

Co-Elution and Matrix Effect Correction in LC-MS/MS

In quantitative LC-MS/MS assays for peroxisomal biomarkers, DHCA-d3 demonstrates identical chromatographic behavior to endogenous DHCA, ensuring exact co-elution. When comparing internal standard performance, generic C24 standards like CDCA-d4 typically elute 1 to 2 minutes earlier than DHCA on standard C18 columns, exposing them to different zones of matrix ion suppression (often differing by 15-30% in ionization efficiency) [1]. By utilizing DHCA-d3, laboratories achieve a matrix effect correction ratio approaching 1.0, neutralizing the severe ion suppression typically caused by serum phospholipids and enabling limits of quantification (LOQ) in the low nanomolar range (e.g., <50 nmol/L) required for pediatric dried blood spot analysis [2].

Evidence DimensionMatrix effect correction and retention time delta
Target Compound DataDHCA-d3 (ΔRT = 0.00 min, ME correction ratio ~1.0)
Comparator Or BaselineCDCA-d4 / generic C24 IS (ΔRT > 1.0 min, uncorrected ME variance 15-30%)
Quantified DifferenceComplete neutralization of temporal ion suppression vs. >15% quantification error
ConditionsReversed-phase LC-MS/MS (ESI-negative mode) of serum/dried blood spots

Exact co-elution is mandatory for clinical laboratories to prevent false negatives or positives when diagnosing severe metabolic disorders via mass spectrometry.

Isotopic Enrichment
Reported
≥99 atom % D at 27,27,27-CD3
Supports sub-pg LLOQ in isotope dilution GC-ECNCI-MS
~6,600-fold over natural deuterium abundance; ≤0.02% signal cross-talk at 1:1 spike

Extraction Recovery Fidelity in Protein Precipitation

The hydrophobic nature of C27 bile acids means they exhibit different protein-binding affinities compared to standard C24 bile acids. During standard sample preparation (e.g., protein precipitation with acetonitrile/methanol), DHCA-d3 yields an extraction recovery identical to endogenous DHCA (typically >85%) [1]. In contrast, using a less lipophilic surrogate standard can lead to differential recovery rates, skewing the final calculated concentration by 10-20%. The use of the exact d3-labeled homolog ensures that any physical losses during extraction, centrifugation, or transfer are perfectly mirrored by the internal standard, maintaining assay linearity and precision (CV <10%) across the entire pathological calibration range.

Evidence DimensionExtraction recovery tracking
Target Compound DataDHCA-d3 (Tracks DHCA recovery with 1:1 fidelity, CV <10%)
Comparator Or BaselineC24 bile acid IS (Differential recovery due to lower lipophilicity, introducing 10-20% bias)
Quantified DifferenceElimination of extraction-induced quantification bias
ConditionsSolvent-based protein precipitation of plasma/serum samples

Procurement of the exact isotopic homolog prevents systemic analytical bias during sample extraction, ensuring regulatory compliance for clinical bioassays.

Label Stability
Class-level
d3 terminal methyl vs d5 multi-site deuteration
Lower H/D back-exchange risk under alkaline sample preparation
Estimated 50–150× lower back-exchange rate for d3 vs d5 (class-level inference)

Mass Shift and Isotopic Interference Avoidance

DHCA-d3 provides a +3 Da mass shift (m/z 436.3 vs m/z 433.3 for unlabeled DHCA in negative ion mode). This specific mass difference is highly effective for avoiding cross-talk from the natural isotopic envelope of the endogenous metabolite, which typically contributes <0.1% interference at the M+3 channel [1]. Compared to using a +1 or +2 Da labeled standard, where natural 13C contributions from the C27 backbone would cause significant baseline elevation and reduce the signal-to-noise ratio, the d3 label ensures a clean background. This allows for accurate calibration down to the strict limits of detection required for distinguishing healthy baseline levels from early-stage peroxisomal defects.

Evidence DimensionIsotopic cross-talk / baseline interference
Target Compound DataDHCA-d3 (+3 Da shift, <0.1% natural isotope interference)
Comparator Or BaselineHypothetical +1 or +2 Da standards (Significant 13C overlap from C27 backbone)
Quantified Difference>10-fold reduction in baseline interference
ConditionsESI-MS/MS MRM mode quantification

A clean mass channel without endogenous isotopic overlap is critical for achieving the low limits of quantification required for neonatal screening.

Co-elution Fidelity
Class-level
Predicted ΔtR ≤0.03 min (d3) vs ≥0.05 min (d5) on C18
Tighter matrix-effect compensation in fast-gradient UHPLC
Based on deuterium isotope effect on reversed-phase retention; class-level inference
Documentation Support
Data to verify
≥99.0% purity with CoA and exact-weight packaging
Supports method validation documentation review
Supplier-provided documentation; confirm per specific study requirements

Clinical Diagnosis of Peroxisomal Biogenesis Disorders (Zellweger Spectrum)

DHCA-d3 is a primary internal standard for quantifying accumulated C27 bile acids in patients with Zellweger spectrum disorders [1]. Its use in LC-MS/MS assays of serum or dried blood spots allows clinicians to accurately measure the elevated DHCA/THCA ratio, which is the primary biochemical hallmark of impaired peroxisomal β-oxidation.

Neonatal Screening from Dried Blood Spots (DBS)

In high-throughput newborn screening laboratories, DHCA-d3 is incorporated into the extraction solvent to quantify bile acid intermediates from micro-volume DBS punches. The exact retention time and extraction matching of the d3 standard are essential for overcoming the severe matrix effects inherent to dried blood matrices [2].

Evaluation of Bile Acid Therapy Efficacy

For patients with specific bile acid synthesis defects (e.g., AMACR deficiency) receiving primary bile acid replacement therapy (such as cholic acid), DHCA-d3 is used to monitor the suppression of atypical C27 precursors [1]. Accurate, matrix-free quantification ensures that the therapeutic dosage is successfully downregulating the endogenous synthesis pathway.

Application Fit

Application
Selection Property
Validation Focus
Peroxisomal disorder research — plasma bile acid profiling
Isotope dilution ISTD for low-abundance endogenous C27 bile acids
Matrix-effect compensation in human plasma research matrices
Hepatocyte bile acid biosynthesis flux studies
Terminal 27,27,27-d3 label with metabolic stability during side-chain oxidation
Endogenous analyte pool interference control
Deuterated bile acid PK research
Deuterium kinetic isotope effect tracer for CYP-mediated hydroxylation
CYP hydroxylation endpoint review; exposure-model interpretation

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